molecular formula C13H9BrN2S B1279321 4-(6-Bromo-2-benzothiazolyl)benzenamine CAS No. 566169-97-9

4-(6-Bromo-2-benzothiazolyl)benzenamine

Cat. No. B1279321
M. Wt: 305.19 g/mol
InChI Key: WZRRXNJALRCBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored in various studies. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involved the preparation of compounds with benzothiazole moieties, which were confirmed by analytical and spectral data . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine resulted in a high yield, with the structure confirmed by various spectroscopic methods . Another study reported the synthesis of 4-bromo-2-hydrazino-6-methyl benzothiazole, which was further transformed into various 1,2,4-triazolo-[3,4-b]-benzothiazoles with potential antimicrobial activity . Additionally, the synthesis of N-formyl-2-benzoyl benzothiazolines and 2-substituted benzothiazoles from N-phenacylbenzothiazolium bromides was achieved through an aerobic hydrolysis-cascade reaction .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using X-ray crystallography and various spectroscopic techniques. For example, the crystal structure of a benzothiazole-linked compound showed a planar benzothiazole ring with specific bond distances, providing insights into the molecular conformation . The structure of 4-(2-bromophenyl)-2-methylthiazole was determined to facilitate the synthesis of phenanthrothiazoles and 1,2-di(heteroaryl)benzenes . Furthermore, the crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide revealed a monoclinic system with various intramolecular and intermolecular interactions .

Chemical Reactions Analysis

Benzothiazole derivatives undergo a range of chemical reactions, including nucleophilic aromatic substitution, electrophilic addition, and cyclization. For instance, the electrophilic addition of bromine to a styrylbenzothiazole compound was described, leading to a dibromoethane-linked structure . Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile with a 2-aminophenylamine residue followed by further substitutions resulted in the synthesis of phthalocyanines . The palladium-catalyzed direct arylation of thiazoles was employed to synthesize phenanthrothiazoles and di(heteroaryl)benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are characterized by their spectroscopic data and reactivity. The antimicrobial activity of various 1,2,4-triazolo-[3,4-b]-benzothiazoles was evaluated, indicating the potential of these compounds in medicinal chemistry . The vibrational spectroscopy and DFT calculations of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provided insights into its electronic properties and molecular interactions . The luminescent properties of benzothiadiazole compounds with carbazole moieties were studied, revealing enhanced optical properties and thermostability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(6-Bromo-2-benzothiazolyl)benzenamine and its derivatives have been utilized in the synthesis of novel compounds with potential antimicrobial activity. For example, studies have demonstrated the synthesis of triazole fused with benzothiazoles showing promising antibacterial properties against various strains, including E. coli and Bacillus subtilis (Bhagat, 2017); (Bhagat, Deshmukh, & Kuberkar, 2012).

Structural and Spectral Analyses

The compound has been subject to structural and spectral analyses to understand its properties better. Studies have reported on the crystalline structure and spectral characteristics, providing insights into its potential applications in material science (Demoin, Barnes, Hoffman, & Jurisson, 2012).

Luminescent Materials

Research has explored the use of 4-(6-Bromo-2-benzothiazolyl)benzenamine in the development of efficient luminescent materials. These materials exhibit better optical properties and thermostability, indicating their potential use in various technological applications (Tao et al., 2011).

Organic Photovoltaic Materials

In the field of solar energy, derivatives of this compound have been synthesized for use in organic solar cells. These materials have demonstrated high open circuit voltage and power conversion efficiency, highlighting their potential as organic photovoltaic materials (Wu et al., 2009).

Analytical Applications

Additionally, 4-(6-Bromo-2-benzothiazolyl)benzenamine has been used to synthesize organic reagents for analytical applications, such as in the detection of metals like Cu(II) and Pd(II) (Naser, Kahdim, & Taha, 2012).

Future Directions

The future directions of 4-(6-Bromo-2-benzothiazolyl)benzenamine could involve its use in the treatment of melanoma . When combined with UVA, it has been shown to reduce murine melanoma size in a mouse model . Therefore, 4-(6-Bromo-2-benzothiazolyl)benzenamine-PDT may serve as a potential ancillary modality for the treatment of melanoma .

properties

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRXNJALRCBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438347
Record name 4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromo-2-benzothiazolyl)benzenamine

CAS RN

566169-97-9
Record name 4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.